methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate
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Description
Methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-(2h-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (uv 328), are known to be used as ultraviolet (uv) absorbers . They are added to polymers and other materials to protect them from the harmful effects of UV radiation .
Mode of Action
The compound likely interacts with its targets by absorbing UV radiation. This prevents the UV radiation from causing damage to the material it is added to
Biochemical Pathways
Similar compounds are known to prevent discoloration and prolong product stability, suggesting that they may affect pathways related to these processes .
Pharmacokinetics
A study on a similar compound, uv 328, found that it was well absorbed and had high systemic availability in the human body . The study also suggested that biliary excretion as part of the enterohepatic cycle and elimination via feces are the preferred pathways instead of renal elimination .
Result of Action
The primary result of the compound’s action is likely the protection of materials from the harmful effects of UV radiation. This is achieved by absorbing the UV radiation, thereby preventing it from causing damage to the material .
Properties
IUPAC Name |
methyl 2-[2-(benzotriazol-2-yl)-4-methylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-7-8-15(22-10-16(20)21-2)14(9-11)19-17-12-5-3-4-6-13(12)18-19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLSQHVEYZRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC)N2N=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.